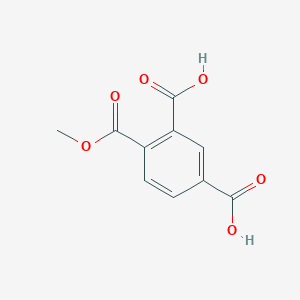

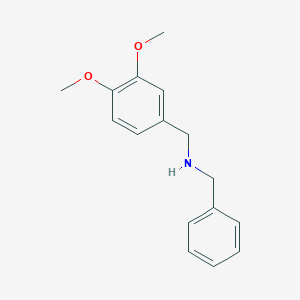

Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

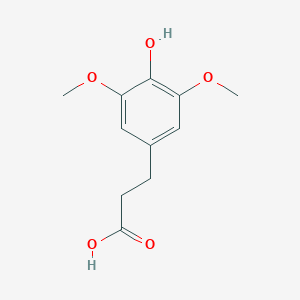

Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid (FAP) is an important building block in organic synthesis and a key component in many pharmaceutical and biological compounds. FAP is a versatile compound that can be used in a variety of chemical reactions, including the synthesis of a wide range of bioactive molecules. FAP is also used as a reagent in peptide synthesis and as a building block in the synthesis of peptide-based drugs. In addition, FAP is a useful tool in the study of enzymatic processes and is widely used in the development of new drugs.

Aplicaciones Científicas De Investigación

Stability and Cleavage Conditions

The stability of peptides containing furyl groups, such as those derived from Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid, is a significant concern during the final TFA-mediated deprotection step in solid-phase synthesis. Schulz et al. (2004) discovered that the furyl group is susceptible to partial degradation, leading to several by-products. The study identified cleavage cocktails containing water and triisopropylsilane or DODT in trifluoroacetic acid as effective in minimizing side reactions, thereby enhancing the stability of furyl-containing peptides during synthesis (Schulz et al., 2004).

Self-Assembly and Functional Materials

Fmoc-modified amino acids and peptides, including those derived from this compound, are known for their self-assembly features. Tao et al. (2016) reviewed the self-organization of Fmoc-modified amino acids, highlighting their potential in applications such as cell cultivation, bio-templating, and drug delivery. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of these building blocks, opening avenues for creating functional materials (Tao et al., 2016).

Solid-Phase Peptide Synthesis

The utility of Fmoc amino acids in solid-phase peptide synthesis has been widely recognized. Fields and Noble (2009) detailed the advancements in Fmoc solid-phase peptide synthesis, such as the introduction of various solid supports, linkages, and side chain protecting groups. These developments have facilitated the synthesis of biologically active peptides and small proteins, highlighting the importance of Fmoc amino acids like this compound in bioorganic chemistry (Fields & Noble, 2009).

Antibacterial Hydrogelators

Fmoc-amino acid-based cationic amphiphiles have shown promise as antibacterial hydrogelators. Debnath et al. (2010) developed a new class of antibacterial hydrogelators using Fmoc amino acids, demonstrating their efficient gelation of water and significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This research underscores the potential of Fmoc-modified amino acids in medical applications, particularly in developing new antibacterial agents (Debnath et al., 2010).

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c24-21(25)12-19(20-10-5-11-27-20)23-22(26)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18-19H,12-13H2,(H,23,26)(H,24,25)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBKREXSNCMGTJ-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426875 |

Source

|

| Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217741-88-2 |

Source

|

| Record name | Fmoc-(S)-3-amino-3-(2-furyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B88609.png)

![Bicyclo[2.2.1]hept-5-en-2-yltrichlorosilane](/img/structure/B88611.png)